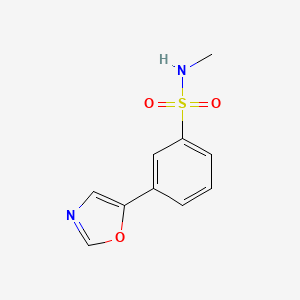

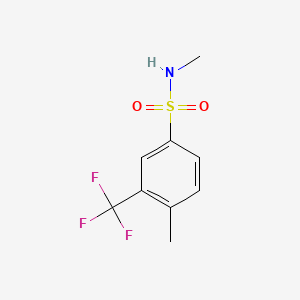

N-Methyl-2-oxazol-5-yl-benzenesulfonamide, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a new method for obtaining 4- (2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves several stages, including acylation, cyclodehydration, sulfochlorination, and treatment with an aqueous ammonia solution .科学研究应用

DNA Interaction Studies

This compound has been utilized in the structural elucidation and DNA interaction studies of coordination polymers. For instance, a silver complex of bidentate 4-amino-N-(5-methyl-1,2-oxazol-3-yl) benzenesulfonamide has been characterized, revealing its ability to intercalate with DNA. The binding constant values confirmed the intercalation mode of binding with CT-DNA, suggesting potential applications in gene therapy and molecular biology .

Quantum Chemical Calculations

The compound is also involved in quantum chemical calculations to understand the stability and reactivity of molecules. These calculations can provide insights into molecular properties such as molecular electrostatic potential, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energy levels .

Antibacterial Activity

Research has indicated that the silver complex of this compound exhibits significant inhibitory activities against a panel of gram-positive and gram-negative organisms. This suggests its potential use as an antibacterial agent, possibly offering a new avenue for antibiotic development .

Environmental Remediation

Activated carbons derived from plastic bottle waste have been studied for their effectiveness in removing antibiotics from aqueous solutions. N-Methyl-2-oxazol-5-yl-benzenesulfonamide, in particular, has shown a high adsorption capacity, indicating its use in water treatment and environmental cleanup efforts .

Material Science

In material science, the compound has been part of studies involving the synthesis of dinuclear crystalline polymers. These polymers have unique properties that could be beneficial in creating new materials with specific electrical or mechanical properties .

Pharmaceutical Research

Due to its interactions with DNA and antibacterial properties, this compound could be a candidate for drug design and pharmaceutical research. Its molecular structure could be modified to enhance its efficacy and reduce potential side effects .

作用机制

Target of Action

The primary target of N-Methyl-2-oxazol-5-yl-benzenesulfonamide, also known as MFCD34168867, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance in various tissues and organs .

Mode of Action

MFCD34168867 acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the balance of bicarbonate and proton concentrations, which can have various downstream effects depending on the specific physiological context .

Biochemical Pathways

The inhibition of carbonic anhydrase II by MFCD34168867 affects several biochemical pathways. Given the role of carbonic anhydrases in pH and fluid balance, these pathways likely involve the regulation of ion transport and fluid secretion in various tissues and organs. The specific pathways and their downstream effects may vary depending on the tissue and physiological context .

Result of Action

The molecular and cellular effects of MFCD34168867’s action largely depend on the specific physiological context. Given its role as a carbonic anhydrase II inhibitor, it could potentially alter pH and fluid balance in various tissues and organs. This could have a range of effects, from altering cellular metabolism to affecting large-scale physiological processes like fluid secretion .

属性

IUPAC Name |

N-methyl-2-(1,3-oxazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-11-16(13,14)10-5-3-2-4-8(10)9-6-12-7-15-9/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVDDWIZWYDBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-oxazol-5-yl-benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide, 95%](/img/structure/B6288010.png)

![N-Methyl-3-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide, 95%](/img/structure/B6288014.png)

![5-[1-(4-Chloro-benzyl)-1H-pyrazol-4-yl]-4-methyl-4h-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288055.png)

![4-Methyl-3-methylsulfanyl-5-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-4h-[1,2,4]triazole, 95%](/img/structure/B6288076.png)